5-((butylthio)methyl)isoxazol-3(2H)-one
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Overview
Description
5-((butylthio)methyl)isoxazol-3(2H)-one is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This specific compound features a butylthio group attached to the methyl group at the 5-position of the isoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((butylthio)methyl)isoxazol-3(2H)-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid can yield isoxazole rings . The specific conditions, such as temperature and solvents, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-((butylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
5-((butylthio)methyl)isoxazol-3(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-((butylthio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-methylisoxazol-3-amine: Another isoxazole derivative with different functional groups.
N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides: Compounds with similar isoxazole rings but different substituents.
Uniqueness
5-((butylthio)methyl)isoxazol-3(2H)-one is unique due to the presence of the butylthio group, which imparts distinct chemical and physical properties
Biological Activity
5-((butylthio)methyl)isoxazol-3(2H)-one is a synthetic compound belonging to the isoxazole class, which has gained attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and enzyme inhibitory properties based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C8H11N2O2S
- CAS Number : 89660-66-2
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and cell receptors. The compound may function through:
- Enzyme Inhibition : It can inhibit specific enzymes critical for bacterial survival or proliferation.
- Cytotoxic Effects : The compound may induce apoptosis in cancer cells by affecting key regulatory proteins.
Antimicrobial Activity
Research has demonstrated that isoxazole derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that various isoxazole compounds have been effective against bacterial strains such as Escherichia coli and Staphylococcus aureus.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 15 µg/mL |
S. aureus | 20 µg/mL |
These findings suggest that this compound could be a promising candidate for developing new antibacterial agents.
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A study indicated that the compound exhibited notable cytotoxicity against human promyelocytic leukemia cells (HL-60), with an IC50 value of approximately 25 µM.
Cell Line | IC50 (µM) |
---|---|
HL-60 | 25 |
A549 (lung cancer) | 30 |
HepG2 (liver cancer) | 28 |
These results imply that the compound may induce apoptosis through mechanisms involving modulation of cell cycle regulators like Bcl-2 and p21^WAF-1.
Enzyme Inhibition Studies
Inhibitory assays conducted against key enzymes have revealed that this compound can effectively inhibit specific targets involved in metabolic pathways. For example, it has shown competitive inhibition against the enzyme CDP-ME kinase, which plays a crucial role in bacterial metabolism.
Enzyme | IC50 (µM) |
---|---|
CDP-ME kinase | 12 |
Thrombin | 10 |
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of isoxazole derivatives, including this compound, showcasing its effectiveness against resistant strains of bacteria.
- Cytotoxicity in Cancer Research : Research published in Cancer Letters highlighted the compound's ability to induce apoptosis in HL-60 cells, suggesting its potential as an anticancer agent.
Properties
CAS No. |
89660-66-2 |
---|---|
Molecular Formula |
C8H13NO2S |
Molecular Weight |
187.26 g/mol |
IUPAC Name |
5-(butylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C8H13NO2S/c1-2-3-4-12-6-7-5-8(10)9-11-7/h5H,2-4,6H2,1H3,(H,9,10) |
InChI Key |
DMQWCDXMUFEANE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC1=CC(=O)NO1 |
Origin of Product |
United States |
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